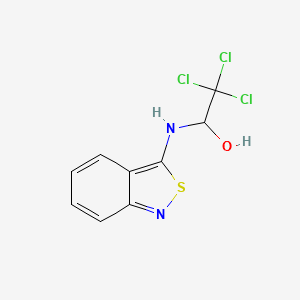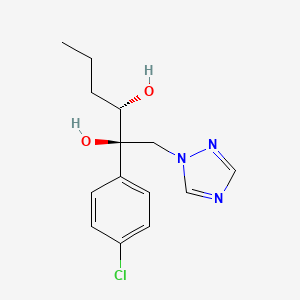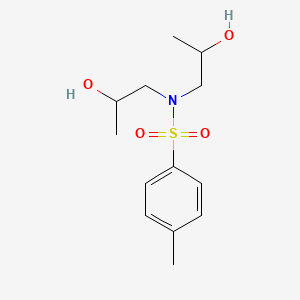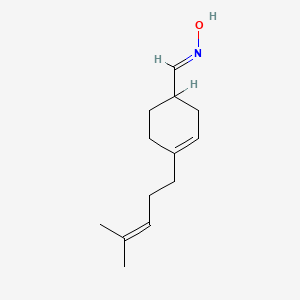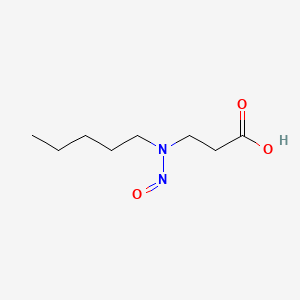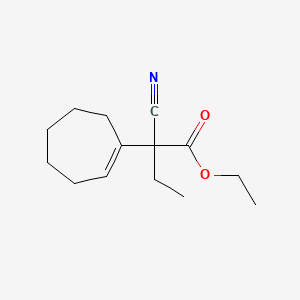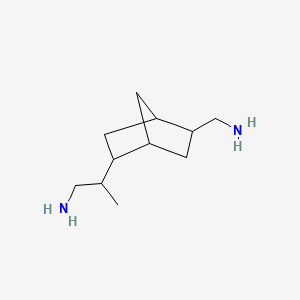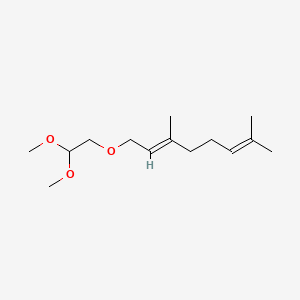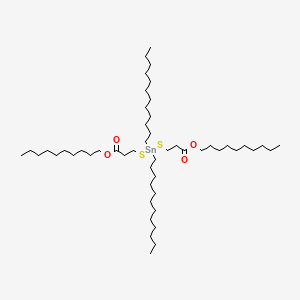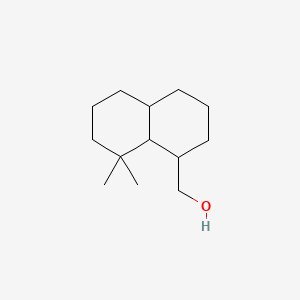
Octahydro-8,8-dimethylnaphthalene-1-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-8,8-dimethylnaphthalene-1-methanol: is a chemical compound with the molecular formula C13H23O and a molecular weight of 195.32112 g/mol . It is characterized by its octahydro structure, which indicates that it is a fully hydrogenated derivative of naphthalene, with two methyl groups and a methanol group attached to the naphthalene ring system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of octahydro-8,8-dimethylnaphthalene-1-methanol typically involves the hydrogenation of 8,8-dimethylnaphthalene-1-methanol. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: : In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Octahydro-8,8-dimethylnaphthalene-1-methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in substitution reactions where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more hydrogenated derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Octahydro-8,8-dimethylnaphthalene-1-methanol is used as an intermediate in organic synthesis, particularly in the synthesis of complex organic molecules .
Biology: : In biological research, it can be used as a model compound to study the behavior of hydrogenated naphthalene derivatives in biological systems .
Industry: : In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .
Wirkmechanismus
The mechanism of action of octahydro-8,8-dimethylnaphthalene-1-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-1-methylnaphthalene: Similar structure but lacks the additional methyl group.
Decahydronaphthalene: Fully hydrogenated naphthalene without any substituents.
Tetralin (1,2,3,4-tetrahydronaphthalene): Partially hydrogenated naphthalene with different hydrogenation pattern.
Uniqueness: : Octahydro-8,8-dimethylnaphthalene-1-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other hydrogenated naphthalene derivatives .
Eigenschaften
CAS-Nummer |
93840-26-7 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H24O/c1-13(2)8-4-7-10-5-3-6-11(9-14)12(10)13/h10-12,14H,3-9H2,1-2H3 |
InChI-Schlüssel |
AWBKAHZYBYMGQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC2C1C(CCC2)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


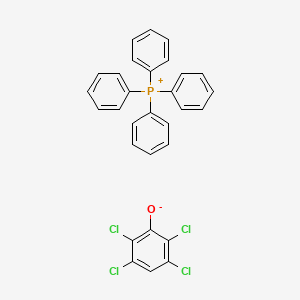
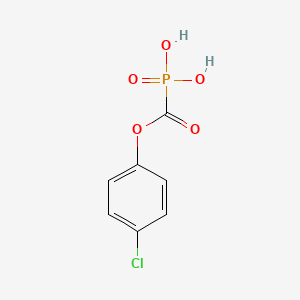
![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)
